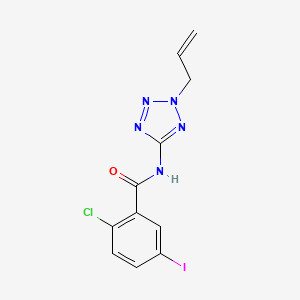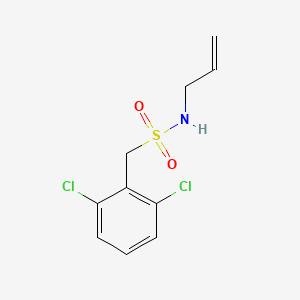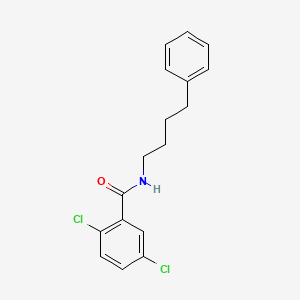![molecular formula C21H19N3O4S B4585966 N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B4585966.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide
Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves complex organic reactions, aiming to create the desired molecular structure with high purity and yield. For example, Guillon et al. (2013) reported the synthesis of a structurally related compound through Dimroth rearrangement, designed as a new inhibitor for CLK1 and DYRK1A kinases, illustrating the complexity and specificity required in the synthesis process of these compounds (Guillon, Marchivie, Loidreau, Pinaud, & Besson, 2013).
Molecular Structure Analysis
The detailed molecular structure of compounds in this category, including bond lengths, angles, and three-dimensional conformations, can be determined through techniques such as single-crystal X-ray diffraction. The study by Guillon et al. (2013) provides an example of such analysis, revealing the orthorhombic crystal structure of a closely related molecule (Guillon et al., 2013).
Scientific Research Applications
Synthesis and Antimicrobial Activity
Thieno[2,3-d]pyrimidine derivatives have been synthesized and studied for their potential antimicrobial activities. For instance, Sirakanyan et al. (2015) explored the reactivity of pyrido[3′,2′:4,5]furo(thieno)[3,2-d]pyrimidin-7(8)-ones with alkyl mono- and di-halides, leading to the synthesis of new heterocyclic systems. These systems showed promising antimicrobial activity against Staphylococcus aureus, indicating the potential for these compounds in the development of new antimicrobial agents (Sirakanyan, Spinelli, Geronikaki, & Hovakimyan, 2015).
Anticancer and Anti-Inflammatory Agents
Thieno[2,3-d]pyrimidine derivatives have also been synthesized with the aim of discovering novel compounds with anticancer and anti-inflammatory properties. Abu-Hashem et al. (2020) synthesized novel derivatives derived from visnaginone and khellinone, which were screened as cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibitors. The study found that some compounds exhibited significant inhibitory activity, analgesic activity, and anti-inflammatory activity, suggesting their potential use in developing new therapeutic agents for cancer and inflammation (Abu-Hashem, Al-Hussain, & Zaki, 2020).
Synthesis of Heterocyclic Compounds
The synthesis of thieno[2,3-d]pyrimidine derivatives often leads to the discovery of new heterocyclic compounds with various biological activities. Bao Wen-yan (2010) reported the synthesis of novel 4-aryloxypyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine derivatives, showcasing the versatility of these compounds in generating diverse molecular architectures for potential pharmacological applications (Bao Wen-yan, 2010).
Cytotoxic Activity
Research into thieno[2,3-d]pyrimidine derivatives has also included the evaluation of their cytotoxic activity against various cancer cell lines. El-Sayed and Fadda (2018) described the synthesis of novel thieno[2,3-d:4,5-d']dipyrimidine derivatives and assessed their cytotoxic activity, contributing to the search for new anticancer compounds (El-Sayed & Fadda, 2018).
properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4S/c1-27-15-7-6-13(11-16(15)28-2)8-9-22-19(25)17-12-14-20(29-17)23-18-5-3-4-10-24(18)21(14)26/h3-7,10-12H,8-9H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDBXYTOANIOVHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=CC3=C(S2)N=C4C=CC=CN4C3=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-chloro-4-ethoxy-N-{[(4-{[(propionylamino)carbonothioyl]amino}phenyl)amino]carbonothioyl}benzamide](/img/structure/B4585888.png)
![N-[1-(2,5-dimethylphenyl)ethyl]-2,2-dimethylpropanamide](/img/structure/B4585891.png)

![1-[2-(3-methylphenoxy)propanoyl]pyrrolidine](/img/structure/B4585898.png)
![2-{[4-benzyl-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4585902.png)

![N-methyl-N'-1-naphthyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B4585920.png)

![3-({[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}thio)-5-[(2-chloro-5-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole](/img/structure/B4585933.png)

![4-(3-methoxypropyl)-5-[2-(5-methyl-2-thienyl)-4-quinolinyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4585962.png)
![3-methyl-2-oxo-N-[4-(2-pyridinylmethyl)phenyl]-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B4585973.png)
![2-chloro-5-{[(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]amino}benzoic acid](/img/structure/B4585975.png)